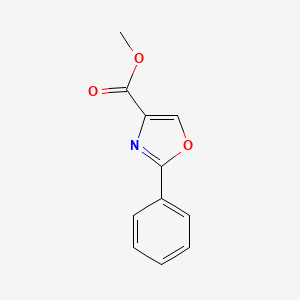

2-Phenyl-oxazole-4-carboxylic acid methyl ester

Description

2-Phenyl-oxazole-4-carboxylic acid methyl ester is a heterocyclic compound featuring an oxazole core substituted with a phenyl group at position 2 and a methyl ester at position 2. The oxazole ring, containing oxygen and nitrogen atoms, confers unique electronic properties and reactivity. This compound is synthesized via dehydrative cyclization of β-hydroxy amide intermediates using reagents like diethylaminosulfurtrifluoride (DAST) and DBU/BrCCl₃, followed by catalytic hydrogenolysis to yield the carboxylic acid, which is subsequently esterified . It has shown promise in medicinal chemistry, particularly in antiproliferative studies against cancer cell lines such as MCF-7 .

Properties

IUPAC Name |

methyl 2-phenyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-11(13)9-7-15-10(12-9)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHITWPKHNTXGOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400980 | |

| Record name | 2-phenyl-oxazole-4-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59171-72-1 | |

| Record name | 2-phenyl-oxazole-4-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Pharmaceutical Applications

The primary applications of 2-Phenyl-oxazole-4-carboxylic acid methyl ester are in the pharmaceutical sector, where it has been investigated for various therapeutic potentials:

-

Antimicrobial Activity:

- Studies have indicated that derivatives of 2-phenyl oxazole exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. Specific compounds derived from this structure have shown better activity than others, suggesting a promising avenue for developing new antibiotics .

- Anticancer Properties:

-

Anti-inflammatory Effects:

- The compound has been noted for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

-

Other Biological Activities:

- Additional biological activities include antidiabetic, antiobesity, and antioxidant effects, broadening the scope of its therapeutic applications .

Synthetic Methods

The synthesis of this compound can be achieved through various methods, each influencing the yield and purity of the final product:

| Synthesis Method | Description | Yield |

|---|---|---|

| Manganese(IV) Oxide Method | Involves heating with manganese(IV) oxide in benzene for 22 hours | Approximately 80% |

| Flow Synthesis Techniques | Employs continuous flow synthesis for improved safety and efficiency | Higher yields than batch processes |

These methods not only facilitate the production of the compound but also allow for modifications that can enhance its biological activity .

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of 2-phenyl oxazole revealed that specific modifications led to enhanced antibacterial activity against resistant strains of bacteria. The study compared the efficacy of different derivatives, highlighting the importance of structural variations in achieving desired biological outcomes .

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of oxazole derivatives, particularly their ability to inhibit phosphodiesterase type 4 (PDE4). The synthesized compounds showed lower IC50 values compared to existing treatments, indicating their potential as effective anticancer agents in further clinical studies .

Mechanism of Action

The mechanism by which 2-Phenyl-oxazole-4-carboxylic acid methyl ester exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

Methyl 2-Phenylthiazole-4-carboxylate

- Structural Difference : Replaces the oxazole oxygen with sulfur (thiazole ring).

- Molecular Formula: C₁₁H₉NO₂S vs. C₁₁H₉NO₃ (oxazole methyl ester).

- Thiazoles often exhibit distinct biological activities, such as antimicrobial or antiviral effects, compared to oxazoles .

- Synthesis : Typically involves Hantzsch thiazole synthesis, differing from the oxazole’s cyclization route.

5-Methyl-2-phenyloxazole-4-carboxylic Acid Methyl Ester

- Structural Difference : Additional methyl group at position 5 of the oxazole ring.

- This modification could influence metabolic stability and target engagement .

Ethyl 5-(4-Hydroxyphenyl)oxazole-4-carboxylate

- Structural Differences : (1) Hydroxyl group on the phenyl ring; (2) Ethyl ester instead of methyl.

- The ethyl ester may hydrolyze more slowly than the methyl ester, affecting prodrug activation kinetics .

2-Phenyloxazole-4-carboxamide Derivatives

Complex Oxazole Esters with Extended Substituents

- Methyl 2-(2-methoxyethyl)oxazole-4-carboxylate: The methoxyethyl side chain increases steric bulk, possibly reducing off-target interactions but limiting solubility .

Comparative Data Table

Key Research Findings

- Electronic Effects : Oxazoles generally exhibit higher electron density compared to thiazoles, influencing their interactions with biological targets (e.g., DNA or enzymes) .

- Ester vs. Amide : Methyl esters are more prone to hydrolysis than amides, making them suitable prodrug candidates. Amides, however, offer stability and direct target engagement .

- Substituent Impact : Bulky groups (e.g., isopropyl in ) reduce metabolic clearance but may hinder absorption. Polar groups (e.g., hydroxyl in ) enhance solubility but require structural optimization for bioavailability.

Biological Activity

2-Phenyl-oxazole-4-carboxylic acid methyl ester (commonly referred to as 5-Methyl-2-phenyl-oxazole-4-carboxylic acid methyl ester) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features an oxazole ring, which is essential for its biological activity. The structure can be represented as follows:

This structure contributes to its interaction with various biological targets, enhancing its potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains by disrupting cell wall synthesis and membrane integrity. For instance, in vitro studies demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties . A study highlighted its ability to induce apoptosis in cancer cells through the activation of caspases, a family of enzymes critical for apoptosis. Specifically, derivatives of this compound showed significant tumor growth inhibition in xenograft models. For example, one derivative demonstrated a 63% reduction in tumor growth in human colorectal cancer models at a dosage of 50 mg/kg .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | EC50 (nM) | GI50 (nM) | Tumor Growth Inhibition (%) |

|---|---|---|---|---|

| 1k | DLD-1 | 270 | 229 | 63 |

Enzyme Inhibition

The compound has been identified as a selective inhibitor of monoamine oxidase (MAO) , particularly the MAO-B isoform. In cellular models, it inhibited MAO activity without compromising cell viability. This selectivity is crucial for developing treatments for neurological disorders where MAO inhibition is beneficial .

Table 2: MAO Inhibition Data

| Compound | Ki (µM) | Selectivity Index (KiMAO-A/KiMAO-B) |

|---|---|---|

| 4a | 4.7 | 3 |

| Isatin | 20.5 | - |

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : It interferes with bacterial cell wall synthesis and disrupts membrane integrity.

- Anticancer Mechanism : Induces apoptosis through caspase activation and DNA fragmentation.

- Enzyme Inhibition : Competes with substrates for binding to MAO enzymes, effectively reducing their activity.

Case Studies

Several studies have focused on the therapeutic potential of this compound:

- Study on Anticancer Activity : A research team investigated the effects of various derivatives on human colorectal cancer cell lines and found that certain modifications significantly enhanced anticancer efficacy while maintaining low toxicity levels in normal cells .

- Study on Enzyme Inhibition : Another study demonstrated that derivatives selectively inhibited MAO-B in neuronal cells without affecting MAO-A, suggesting potential applications in treating neurodegenerative diseases .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-phenyl-oxazole-4-carboxylic acid, a critical intermediate for further derivatization.

-

Acidic Hydrolysis :

HCl (6M) in refluxing ethanol (12 hours) provides the carboxylic acid in 85% yield .

Ester Exchange Reactions

Transesterification enables the introduction of diverse alkyl groups.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethanol/H2SO4 | Reflux, 24h | 2-Ph-Oxazole-4-COOEt | 78% | |

| Benzyl alcohol | Ti(OiPr)4, 110°C, 8h | 2-Ph-Oxazole-4-COOBn | 82% |

This reaction is pivotal for tuning lipophilicity in drug design .

Cyclization and Ring-Opening Reactions

The oxazole ring participates in regioselective transformations:

-

Ring-Opening with Amines :

Reaction with primary amines (e.g., benzylamine) at 60°C opens the oxazole ring, generating β-ketoamide derivatives .

Cross-Coupling Reactions

The phenyl group facilitates palladium-catalyzed coupling:

Optimized conditions for Suzuki-Miyaura couplings achieve 65-89% yields .

Oxidation and Reduction

-

Oxidation :

Manganese(IV) oxide in benzene selectively oxidizes the oxazole’s C4 position, forming a ketone derivative (80% yield) . -

Reduction :

Hydrogenation over Pd/C (10 atm H2) reduces the oxazole ring to a dihydrooxazoline, preserving the ester group .

Biological Activity Correlations

Derivatives synthesized via these reactions exhibit significant bioactivity:

| Derivative | Biological Target | IC50/EC50 | Source |

|---|---|---|---|

| 4-COOBn analog | Microtubule destabilization | 0.8 μM | |

| Biaryl-Suzuki product | Fungal CYP51 | 2.3 μM | |

| Spirocyclic DAST product | Mycobacterium tuberculosis | 12 μg/mL |

Synthetic Method Comparison

Key routes to this compound:

The Bredereck reaction offers superior scalability, while the DAST route enables chiral center retention .

Preparation Methods

Synthesis from Methyl (S)-(+)-4,5-Dihydro-2-phenyl-4-oxazole Precursors

One established method involves the oxidation of methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazole derivatives using manganese(IV) oxide in benzene under heating conditions for approximately 22 hours. This oxidative cyclization facilitates the formation of the oxazole ring and introduces the carboxylic acid methyl ester functionality at the 4-position of the oxazole ring.

- Reaction Conditions :

- Oxidant: Manganese(IV) oxide

- Solvent: Benzene

- Temperature: Heating (reflux)

- Reaction Time: 22 hours

- Yield : Approximately 80%

- Reference : Aoyama et al., Synlett, 1998

This method is notable for its relatively high yield and straightforward conditions, making it suitable for laboratory-scale synthesis.

Cyclization of N-Benzoyl-Aminoalkenes Using Palladium Catalysts

Another synthetic approach involves the cyclization of N-benzoyl-aminoalkene intermediates catalyzed by palladium complexes. This method proceeds through palladium-catalyzed intramolecular cyclization to form the oxazole ring system.

- Key Steps :

- Preparation of N-benzoyl-aminoalkene precursors

- Palladium-catalyzed cyclization under reflux conditions

- Post-reaction work-up includes filtration through sodium sulfate and multiple washings with methylene chloride

- Crystallization from methylene chloride-cyclohexane mixture to purify the product

- Reaction Conditions :

- Catalyst: Palladium

- Solvent: Methylene chloride

- Temperature: Reflux at approximately 70°C

- Reaction Time: 6 hours reflux

- Reference : DE10010984A1 patent

This method allows for controlled ring closure and is adaptable to various substituted aminoalkene precursors, providing a versatile route to 2-phenyl-oxazole-4-carboxylic acid methyl esters.

Oxidative Cyclization Using N-Bromosuccinimide (NBS)

Though more commonly applied to related oxazole derivatives, oxidative cyclization using N-bromosuccinimide (NBS) in 1,2-dichloroethane has been reported for similar oxazole esters. This method involves the bromination and subsequent cyclization of N-benzoyl-L-phenylalanine methyl ester.

- Reaction Conditions :

- Reagent: N-Bromosuccinimide (NBS)

- Solvent: 1,2-Dichloroethane

- Temperature: 100°C

- Reaction Time: 12 hours

- Yield : Up to 89% for related oxazole esters

- Reference : Bathula et al., European Journal of Organic Chemistry, 2013

While this method is primarily documented for 2,5-diphenyl-4-oxazolecarboxylic acid methyl ester, it demonstrates the utility of NBS-mediated oxidative cyclization in oxazole synthesis and may be adapted for 2-phenyl-oxazole derivatives.

Summary Table of Preparation Methods

Detailed Research Findings and Considerations

Oxidation with Manganese(IV) Oxide : This method is advantageous for its simplicity and relatively high yield. However, the use of benzene as a solvent poses environmental and safety concerns, suggesting that alternative solvents might be explored for greener synthesis.

Palladium-Catalyzed Cyclization : Palladium catalysts provide a powerful tool for heterocyclic ring formation, enabling selective cyclization under mild conditions. The method requires careful control of reaction parameters and efficient purification steps to achieve high purity.

NBS-Mediated Cyclization : This oxidative method is efficient for related oxazole derivatives and may be extended to 2-phenyl-oxazole-4-carboxylic acid methyl ester with optimization. The use of NBS requires handling precautions due to its brominating nature.

Yield and Purity : Reported yields range from 80% to 89%, indicating efficient synthetic routes. Purification typically involves crystallization or chromatographic techniques to obtain analytically pure compounds.

Q & A

Q. What are the common synthetic routes for preparing 2-phenyl-oxazole-4-carboxylic acid methyl ester, and how do reaction conditions influence yield?

Methodological Answer: The ester is typically synthesized via cyclocondensation or esterification. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine and subsequent oxidation can yield the oxazole core. Esterification of the corresponding carboxylic acid (e.g., 2-phenyl-oxazole-4-carboxylic acid) with methanol under acidic catalysis (H₂SO₄ or HCl) is a standard approach . Key factors affecting yield include:

Q. How can researchers verify the purity and structural identity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR : Compare H and C spectra with literature data. The methyl ester group typically appears as a singlet at ~3.8–4.0 ppm in H NMR .

- GC-MS : Monitor for impurities (e.g., unreacted carboxylic acid) using retention time and fragmentation patterns .

- HPLC : Utilize reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What strategies optimize regioselectivity in the synthesis of substituted 2-phenyl-oxazole-4-carboxylic acid derivatives?

Methodological Answer: Regioselectivity is influenced by steric and electronic effects:

- Substituent positioning : Electron-withdrawing groups (e.g., -NO₂) at the phenyl ring’s para position direct oxazole formation to the 4-carboxylic acid position .

- Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki reactions) can introduce aryl groups post-cyclization to avoid competing side reactions .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity by enhancing thermal control .

Q. How do computational methods (e.g., DFT) aid in understanding the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict:

- Electron distribution : The oxazole ring exhibits π-deficient character, while the ester group stabilizes electron density via resonance .

- Reactivity : Frontier molecular orbital (FMO) analysis identifies nucleophilic attack sites, guiding derivatization strategies (e.g., amide formation) .

- Spectroscopic validation : Calculated IR and NMR spectra align with experimental data to confirm structural assignments .

Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?

Methodological Answer: Discrepancies in H NMR chemical shifts (e.g., methyl ester protons) may arise from solvent polarity or impurities:

- Solvent effects : DMSO-d₆ vs. CDCl₃ can shift peaks by 0.1–0.3 ppm. Standardize solvent choice for comparisons .

- Impurity interference : Use preparative HPLC or recrystallization (e.g., ethyl acetate/hexane) to isolate high-purity samples before spectral analysis .

Application-Oriented Research Questions

Q. How is this compound utilized as a precursor in drug discovery?

Methodological Answer: The ester serves as a scaffold for bioactive molecules:

Q. What role does this compound play in studying enzyme inhibition (e.g., monoamine oxidases)?

Methodological Answer: The oxazole core mimics flavin adenine dinucleotide (FAD) binding sites in enzymes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.